Cas no 42245-37-4 (3-Methylpentan-1-amine)

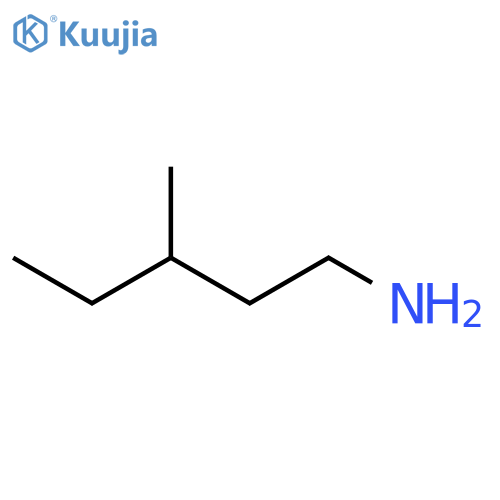

3-Methylpentan-1-amine structure

商品名:3-Methylpentan-1-amine

3-Methylpentan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-Methylpentan-1-amine

- (3-Methylpentyl)amine

- (3-methylpentyl)amine(SALTDATA: FREE)

- 3-Methyl-pentylamin

- 3-methylpentylamine

- 3-methyl-pentylamine

- AC1MHQC4

- AG-F-50224

- Ambcb4015078

- CTK4I5922

- DTXSID30388888

- 42245-37-4

- MFCD08059958

- BS-37827

- (3-Methylpentyl)amine, AldrichCPR

- AKOS010968674

- EN300-211461

- SCHEMBL64897

- DA-18602

- d-3-Methylpentylamine

- 1-amino-3-methylpentane

-

- MDL: MFCD08059958

- インチ: InChI=1S/C6H15N/c1-3-6(2)4-5-7/h6H,3-5,7H2,1-2H3

- InChIKey: JLAUIBFZZUVOBB-UHFFFAOYSA-N

- ほほえんだ: CCC(C)CCN

計算された属性

- せいみつぶんしりょう: 101.120449483g/mol

- どういたいしつりょう: 101.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 35.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 密度みつど: 0.7670

- ゆうかいてん: -40.7°C (estimate)

- ふってん: 119.64°C (estimate)

- フラッシュポイント: 25.2°C

- 屈折率: 1.4196

3-Methylpentan-1-amine セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H319

- 警告文: P301+P310-P305+P351+P338

- 危険物輸送番号:UN 2811 6.1 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 36

- セキュリティの説明: 26

3-Methylpentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-211461-5.0g |

3-methylpentan-1-amine |

42245-37-4 | 5g |

$524.0 | 2023-05-31 | ||

| Enamine | EN300-211461-0.1g |

3-methylpentan-1-amine |

42245-37-4 | 0.1g |

$159.0 | 2023-09-16 | ||

| Enamine | EN300-211461-0.25g |

3-methylpentan-1-amine |

42245-37-4 | 0.25g |

$166.0 | 2023-09-16 | ||

| Enamine | EN300-211461-0.05g |

3-methylpentan-1-amine |

42245-37-4 | 0.05g |

$151.0 | 2023-09-16 | ||

| Enamine | EN300-211461-10.0g |

3-methylpentan-1-amine |

42245-37-4 | 10g |

$777.0 | 2023-05-31 | ||

| TRC | M917818-250mg |

3-Methylpentan-1-amine |

42245-37-4 | 250mg |

$ 50.00 | 2022-06-03 | ||

| abcr | AB216906-5 g |

(3-Methylpentyl)amine, 95%; . |

42245-37-4 | 95% | 5g |

€723.20 | 2023-01-27 | |

| A2B Chem LLC | AF70684-1g |

3-Methylpentan-1-amine |

42245-37-4 | 95% | 1g |

$114.00 | 2024-04-20 | |

| 1PlusChem | 1P00C8YK-1g |

3-Methylpentylamine |

42245-37-4 | 97% | 1g |

$122.00 | 2025-02-26 | |

| Enamine | EN300-211461-2.5g |

3-methylpentan-1-amine |

42245-37-4 | 2.5g |

$354.0 | 2023-09-16 |

3-Methylpentan-1-amine 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

42245-37-4 (3-Methylpentan-1-amine) 関連製品

- 4442-85-7(2-cyclohexylethan-1-amine)

- 5763-55-3(2-cyclopentylethan-1-amine)

- 4361-44-8(3-cyclohexylpropan-1-amine)

- 62893-54-3(2-cyclopropylethan-1-amine)

- 104-75-6(2-Ethylhexylamine)

- 4441-59-2(4-Cyclohexylbutan-1-amine)

- 4448-77-5(Cycloheptanemethylamine)

- 1321-35-3(6-Methylheptan-1-amine)

- 60637-97-0(2-cyclobutylethan-1-amine)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量